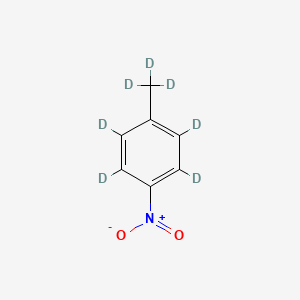

4-硝基甲苯-d7

描述

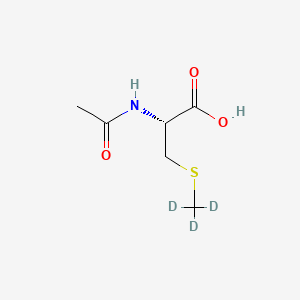

It is an organic compound with the molecular formula C7D7NO2 and a molecular weight of 144.18 g/mol . This compound is characterized by the presence of seven deuterium atoms, which replace the hydrogen atoms in the parent compound, 4-Nitrotoluene. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

4-Nitrotoluene-d7 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Chemistry: It is used as a reference standard in NMR spectroscopy to study the structure and dynamics of organic molecules.

Biology: In biological research, 4-Nitrotoluene-d7 is used to trace metabolic pathways and study enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: In industrial applications, 4-Nitrotoluene-d7 is used in the synthesis of dyes, pigments, and other chemical intermediates.

作用机制

Target of Action

4-Nitrotoluene-d7 is a biochemical used in proteomics research . .

Biochemical Pathways

4-Nitrotoluene-d7 is a derivative of 4-nitrotoluene. The biodegradation of 4-nitrotoluene has been studied in bacteria, specifically Rhodococcus pyridinivorans NT2 . The degradation process involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate, which is metabolized through the β-ketoadipate pathway .

Pharmacokinetics

It is known that the compound is solid and soluble in dichloromethane, ethanol, and ethyl acetate .

Result of Action

The degradation of 4-nitrotoluene, from which 4-nitrotoluene-d7 is derived, results in the formation of protocatechuate, a less toxic compound .

Action Environment

The action of 4-Nitrotoluene-d7 may be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store the compound at 4° C . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between 4-Nitrotoluene-d7 and these biomolecules are crucial for its biodegradation.

Cellular Effects

The effects of 4-Nitrotoluene-d7 on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrotoluene-d7 involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrotoluene-d7 change over time. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7 over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.

Dosage Effects in Animal Models

The effects of 4-Nitrotoluene-d7 at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .

Metabolic Pathways

4-Nitrotoluene-d7 is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .

Transport and Distribution

During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .

Subcellular Localization

Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

4-Nitrotoluene-d7 is typically synthesized from Toluene-d8 through a nitration reaction. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of Toluene-d8. The reaction is carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction conditions usually involve maintaining the temperature between 5°C and 25°C and allowing the reaction to proceed for approximately 4.67 hours .

Industrial Production Methods

On an industrial scale, the production of 4-Nitrotoluene-d7 follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反应分析

Types of Reactions

4-Nitrotoluene-d7 undergoes various chemical reactions, including:

Oxidation: The methyl group in 4-Nitrotoluene-d7 can be oxidized to form 4-nitrobenzoic acid.

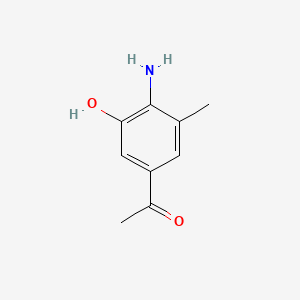

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-aminotoluene-d7.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, sulfuric acid.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Halogens (e.g., bromine), alkylating agents.

Major Products Formed

Oxidation: 4-Nitrobenzoic acid.

Reduction: 4-Aminotoluene-d7.

Substitution: Various substituted nitrotoluenes depending on the substituent introduced.

相似化合物的比较

4-Nitrotoluene-d7 can be compared with other similar compounds such as:

4-Nitrotoluene: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.

3-Nitrotoluene-d7: Another deuterated isomer with the nitro group in the meta position, which exhibits different reactivity and applications.

2-Nitrotoluene-d7: The ortho isomer, which also has distinct chemical properties and uses.

The uniqueness of 4-Nitrotoluene-d7 lies in its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .

属性

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662156 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-19-4 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)